Home > Products > Screening Compounds P145487 > (3aS,4R,9bR)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
(3aS,4R,9bR)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid - 1217692-02-8

(3aS,4R,9bR)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid

Catalog Number: EVT-2955809
CAS Number: 1217692-02-8
Molecular Formula: C19H16ClNO2
Molecular Weight: 325.79
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

G1-PABA is a synthetic compound designed as a potential ligand for G protein-coupled estrogen receptor 1 (GPER1) []. It belongs to a class of compounds being investigated for their anti-proliferative effects, particularly in the context of breast cancer research [].

  • Compound Description: G1 is a potent and selective agonist of the G protein-coupled estrogen receptor 1 (GPER1). [, , ] It has been shown to induce vasodilation and decrease intracellular calcium concentration in rat mesenteric microvessels. [] G1 also regulates arginine-vasopressin gene expression in human neuroblastoma cells through GPER and ERK signaling. []
  • Relevance: G1 shares the same core structure of 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline with (3aS,4R,9bR)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid (G1-PABA). The key structural difference is the presence of an ethanone substituent at the 8th position in G1, while G1-PABA has a carboxylic acid group at the same position. []
  • Compound Description: G15 acts as an antagonist of GPER1, opposing the effects of G1. [, , ] It has been demonstrated to block G1-induced vasodilation and decrease in intracellular calcium concentration. [] G15 also inhibits the raloxifene-mediated regulation of arginine-vasopressin gene expression through GPER. []

4-(6-bromo-benzo[1,3]dioxol-5-yl)-8-isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline (G36)

  • Compound Description: G36 functions as an agonist of GPR30, displaying activity in breast cancer cells. []
  • Relevance: G36 exhibits structural similarity to (3aS,4R,9bR)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid through the common 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline core. G36 possesses an isopropyl substituent at the 8th position, unlike the carboxylic acid group in G1-PABA. []

4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (GAT107)

  • Compound Description: GAT107, specifically its (+)-enantiomer, acts as a potent positive allosteric modulator (PAM) of α7 nicotinic acetylcholine receptors (nAChRs). [] It demonstrates intrinsic allosteric agonist activities and enhances the activation of α7 nAChRs by orthosteric agonists. []

4-(2-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide

  • Compound Description: This compound is a potent inhibitor of carbonic anhydrase 2. []

4-Aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines

  • Compound Description: This group of compounds represents a series of structurally similar derivatives synthesized and investigated for their chemical properties. [] These compounds are synthesized through a three-component cyclocondensation reaction. []
  • Relevance: These compounds share the 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline core with (3aS,4R,9bR)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid. The "aryl" substituent at the 4th position in these compounds represents a point of variation, allowing for different aromatic groups to be present. Additionally, these compounds have a fluorine atom at the 8th position, unlike the carboxylic acid moiety in G1-PABA. []

[4-(Aryl)-3a,4,5,9b-tetrahydrocyclopenta[c]quinolin-8-ylmethyl]-8'-(4'-aryl)-3a',4',5',9b'-tetrahydro-3H-cyclopenta[c]quinolines

  • Compound Description: This set of compounds represents a series of structurally complex derivatives synthesized through an indium trichloride catalyzed intermolecular imino Diels-Alder reaction. []
  • Relevance: These compounds exhibit a dimeric structure, with each monomer unit sharing the 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline core with (3aS,4R,9bR)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid. These compounds feature an "aryl" substituent at the 4th position of each monomer, introducing structural diversity. Notably, these compounds lack any substituent at the 8th position, contrasting with the carboxylic acid moiety in G1-PABA. []
Overview

The compound (3aS,4R,9bR)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid is a complex organic molecule with notable structural features and potential applications in medicinal chemistry. It belongs to the class of cyclopentaquinoline derivatives, which are recognized for their biological activity and utility in drug design.

Source

This compound can be synthesized from various precursors through multiple chemical reactions. The synthesis often involves the construction of the cyclopentaquinoline framework, followed by functionalization at specific positions to introduce substituents like the 4-chlorophenyl group.

Classification

The compound is classified as a tetrahydrocyclopentaquinoline derivative, which indicates that it contains a fused bicyclic structure. Its classification also highlights its potential as a pharmacophore in drug discovery, particularly for targeting specific biological pathways.

Synthesis Analysis

Methods

The synthesis of (3aS,4R,9bR)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid typically involves several key steps:

  1. Formation of the Cyclopentaquinoline Core: This can be achieved through cyclization reactions involving appropriate aromatic precursors and nitrogen sources.
  2. Introduction of Substituents: The 4-chlorophenyl group is introduced via electrophilic aromatic substitution or coupling reactions.
  3. Carboxylic Acid Functionalization: The carboxylic acid group is often added through oxidation of an alcohol or direct carboxylation methods.

Technical Details

The synthesis may utilize catalysts or reagents such as palladium for coupling reactions and various acids for functional group transformations. Reaction conditions including temperature, solvent choice, and reaction time are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of (3aS,4R,9bR)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid can be described as follows:

  • Molecular Formula: C₁₈H₁₈ClN
  • Molecular Weight: Approximately 303.80 g/mol
  • Chirality: The compound has three chiral centers at positions 3a, 4, and 9b.

Data

Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide insights into the structure. For example:

  • NMR Chemical Shifts: Characteristic peaks corresponding to different hydrogen environments confirm the presence of the tetrahydrocyclopenta structure and substituents.
  • X-ray Crystallography: Can be employed to determine the precise three-dimensional arrangement of atoms.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions:

  1. Electrophilic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.
  2. Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
  3. Condensation Reactions: May react with amines or other nucleophiles to form amides or other derivatives.

Technical Details

Reaction conditions such as temperature, solvent choice (e.g., dimethylformamide), and reaction time are crucial for achieving desired outcomes with high selectivity and yield.

Mechanism of Action

Process

The mechanism of action for compounds like (3aS,4R,9bR)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid often involves interaction with biological targets such as enzymes or receptors.

  1. Binding Affinity: The compound may exhibit binding affinity towards specific receptors or enzymes due to its structural features.
  2. Inhibition or Activation: Depending on its target, it could act as an inhibitor or an agonist in biochemical pathways.

Data

Quantitative Structure-Activity Relationship (QSAR) studies may provide data on how structural variations affect biological activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid with color varying based on purity.
  • Melting Point: Specific melting point data should be determined experimentally but is generally indicative of purity.

Chemical Properties

  • Solubility: Solubility in organic solvents like ethanol or dimethyl sulfoxide is common.
  • Stability: Stability under various pH conditions should be evaluated for practical applications.

Relevant data from literature regarding solubility and stability will aid in understanding its behavior in biological systems.

Applications

Scientific Uses

The compound has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing drugs targeting specific diseases.
  2. Biological Research: Useful in studying receptor interactions or enzyme inhibition mechanisms.
  3. Chemical Biology: Could serve as a tool compound for probing biological pathways due to its structural complexity.

Properties

CAS Number

1217692-02-8

Product Name

(3aS,4R,9bR)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid

IUPAC Name

(3aS,4R,9bR)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid

Molecular Formula

C19H16ClNO2

Molecular Weight

325.79

InChI

InChI=1S/C19H16ClNO2/c20-13-7-4-11(5-8-13)18-15-3-1-2-14(15)16-10-12(19(22)23)6-9-17(16)21-18/h1-2,4-10,14-15,18,21H,3H2,(H,22,23)/t14-,15+,18+/m1/s1

InChI Key

BJFQJSHIKCEXET-VKJFTORMSA-N

SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C4=CC=C(C=C4)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.